molecular formula C8H14N2OS B2548835 N-(prop-2-en-1-yl)morpholine-4-carbothioamide CAS No. 60797-55-9

N-(prop-2-en-1-yl)morpholine-4-carbothioamide

Cat. No.: B2548835
CAS No.: 60797-55-9
M. Wt: 186.27
InChI Key: SMVCJRAAOKPLGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)morpholine-4-carbothioamide typically involves the reaction of morpholine with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(prop-2-en-1-yl)morpholine-4-carbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)morpholine-4-carboxamide
  • N-(prop-2-en-1-yl)morpholine-4-carboxamide
  • N-(prop-2-en-1-yl)morpholine-4-carbothioamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group and the carbothioamide moiety. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-prop-2-enylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-2-3-9-8(12)10-4-6-11-7-5-10/h2H,1,3-7H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCJRAAOKPLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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